molecular formula C12H24ClN B13770125 Piperidine, 1-(cyclohexylmethyl)-, hydrochloride CAS No. 5005-71-0

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride

Cat. No.: B13770125
CAS No.: 5005-71-0
M. Wt: 217.78 g/mol
InChI Key: XKKTXVIMQNCZHY-UHFFFAOYSA-N
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Description

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic compound containing one nitrogen atom. This compound is widely used in organic synthesis and has significant applications in medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride typically involves the reaction of piperidine with cyclohexylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It undergoes nucleophilic substitution reactions, where the piperidine ring can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of piperidine derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted piperidine derivatives depending on the substituent used.

Scientific Research Applications

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Piperidine, 1-(cyclohexylmethyl)-, hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of various enzymes and receptors. The exact pathways depend on the specific application and the target molecule. For example, in medicinal chemistry, it may interact with neurotransmitter receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, which is a simple six-membered ring with one nitrogen atom.

    Cyclohexylamine: A similar compound where the piperidine ring is replaced with a cyclohexane ring.

    N-Methylpiperidine: A derivative where a methyl group is attached to the nitrogen atom of piperidine.

Uniqueness

Piperidine, 1-(cyclohexylmethyl)-, hydrochloride is unique due to the presence of both the piperidine ring and the cyclohexylmethyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications, particularly in drug design and synthesis.

Properties

CAS No.

5005-71-0

Molecular Formula

C12H24ClN

Molecular Weight

217.78 g/mol

IUPAC Name

1-(cyclohexylmethyl)piperidine;hydrochloride

InChI

InChI=1S/C12H23N.ClH/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;/h12H,1-11H2;1H

InChI Key

XKKTXVIMQNCZHY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CN2CCCCC2.Cl

Related CAS

5005-72-1 (Parent)

Origin of Product

United States

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